N-1-Ethyl-d5-1-demethylethyl Torsemide can be sourced from various chemical suppliers that specialize in isotopically labeled compounds. It falls under the category of stable isotope-labeled compounds, which are utilized primarily in research settings to trace metabolic pathways and quantify drug levels in biological samples.
The synthesis of N-1-Ethyl-d5-1-demethylethyl Torsemide typically involves the incorporation of deuterium into the molecular structure at specific positions. This can be achieved through various methods, including:
The synthesis may require specialized techniques such as:
The molecular formula for N-1-Ethyl-d5-1-demethylethyl Torsemide is with a molecular weight of approximately 339.42 g/mol. The presence of deuterium is indicated by the 'd' notation in its name.
The structure can be represented using various chemical notation systems, including:
CC(C(=O)N(C(C)C)S(=O)(=O)N)C(C)CN-1-Ethyl-d5-1-demethylethyl Torsemide participates in several chemical reactions similar to its parent compound, including:
Reactions are typically monitored using techniques such as:
The mechanism of action for N-1-Ethyl-d5-1-demethylethyl Torsemide mirrors that of Torsemide itself. It acts primarily on the renal system by inhibiting the Na-K-2Cl cotransporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water. This diuretic effect helps reduce fluid overload conditions.
Key physical properties include:
Relevant chemical properties involve:
N-1-Ethyl-d5-1-demethylethyl Torsemide has significant applications in scientific research, particularly in:
This compound's unique properties make it an essential tool in both clinical and laboratory settings, facilitating advancements in understanding drug behavior within biological systems.
The compound N-1-Ethyl-d5-1-demethylethyl Torsemide is systematically named as 1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-(1,1,2,2,2-pentadeuterioethyl)urea according to IUPAC conventions [1] [4]. The isotopic notation "d5" specifies five deuterium atoms (²H) replacing all hydrogens in the ethyl group (–CH2CH3 → –CD2CD3). This labeling positions deuterium at C1' and C2' of the ethyl side chain, confirmed by SMILES notation: [2H]C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)c1cnccc1Nc2cccc(C)c2 [1] [4]. Such site-specific deuteration is designed to alter metabolic stability without compromising pharmacological activity.
Table 1: Nomenclature and Isotopic Specifications
| Aspect | Detail |
|---|---|
| IUPAC Name | 1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-(1,1,2,2,2-pentadeuterioethyl)urea |
| Common Synonym | N-1-Ethyl-d5-1-demethylethyl Torsemide |
| Isotopic Label Position | Ethyl group (–CD2CD3) |
| CAS Registry | Not publicly assigned; commercial codes: TRC-E913002 (LGC Standards) |
The molecular formula C₁₅H₁₃D₅N₄O₃S reflects a molecular weight of 339.42 g/mol, distinguishing it from non-deuterated analogs [1] [4]. Deuterium incorporation shifts the mass spectrum signature:
Structurally, this deuterated derivative diverges from the parent torsemide (Torasemide, C₁₆H₂₀N₄O₃S, MW 348.42 g/mol) in two key aspects:
Table 2: Structural and Functional Comparison
| Parameter | N-1-Ethyl-d5-1-demethylethyl Torsemide | Standard Torsemide |
|---|---|---|
| Molecular Formula | C₁₅H₁₃D₅N₄O₃S | C₁₆H₂₀N₄O₃S |
| Molecular Weight | 339.42 g/mol | 348.42 g/mol |
| Urea Side Chain | –NH–C(=O)–NH–CD2CD3 | –NH–C(=O)–NH–CH(CH3)2 |
| Core Structure | Pyridine-3-sulfonamide + 3-methylanilino | Identical |
| Key Functional Groups | Sulfonylurea, deuterated alkyl | Sulfonylurea, isopropyl |
Pharmacologically, both compounds share the pyridine-sulfonurea core, enabling inhibition of the Na+/K+/2Cl− cotransporter in the loop of Henle [6] [8]. Deuteration aims to prolong the half-life by resisting cytochrome P450-mediated oxidation of the ethyl group [2] [8].
Synthesis leverages isotope exchange or deuterated building blocks:
Table 3: Synthesis Challenges and Solutions
| Challenge | Strategy | Outcome |
|---|---|---|
| Deuterium incorporation efficiency | Use of CD3CD2NCO reagent | >99% deuterium at ethyl group |
| Byproduct formation | Low-temperature reaction (–10°C) | Minimizes N,N'-disubstituted urea |
| Purification | Preparative HPLC (C18 column, acetonitrile/buffer) | Isolates deuterated isomer exclusively |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7